Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Overview
Description
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is a useful research compound. Its molecular formula is C16H14Cl2O5 and its molecular weight is 357.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicide Synthesis and Analysis :
- Zhang Dan-shen (2009) synthesized a derivative of Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate with potential applications in herbicide development (Zhang Dan-shen, 2009).
- A method for derivatization of acidic herbicides like this compound for gas chromatographic determination was developed, improving analytical methods for these chemicals (Rompa, Kremer, & Zygmunt, 2004).
Agricultural Use and Weed Control :
- It's been identified as an effective grass herbicide, particularly against wild oats, suggesting its use in agriculture for weed control (Nestler, Langeluddeke, Schönowsky, & Schwerdtle, 1979).
- Studies have examined its physiological effects on crops like oat and wheat, providing insights into its selectivity and safety for use in agriculture (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Toxicology and Environmental Impact :
- Investigations into the interaction of this herbicide with other chemicals like MCPA have been conducted to understand its behavior in agricultural settings (Qureshi & Vanden Born, 1979).
- Research on the exposure of farm workers to phenoxy acid herbicides including this compound has been undertaken to assess occupational health risks (Manninen, Kangas, Klen, & Savolainen, 1986).
Herbicide Behavior and Degradation :
- Studies on bacterial degradation of mixtures containing this herbicide have explored potential methods for bioremediation and more effective agricultural use (Oh & Tuovinen, 1991).
- Research into the photochemical behavior of dichlorprop, a related compound, helps understand the environmental fate and breakdown of these types of herbicides (Meunier, Gauvin, & Boule, 2002).
Analytical Methods :
- Advanced techniques have been developed for the determination of phenoxy herbicides in various samples, enhancing our ability to monitor and study these compounds in the environment (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Properties
IUPAC Name |
methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXATZMSNYPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924981 | |
Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124992-48-9 | |
Record name | Propanoic acid, 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124992489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate in the context of diclofop-methyl research?
A1: Diclofop-methyl is metabolized by tolerant plant species into several ring-hydroxylated compounds. this compound was synthesized, along with four other isomers, as a potential standard for identifying these metabolites. [] This synthesis aids in understanding the metabolic pathways of diclofop-methyl in various plant species.
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